molecular formula C16H13IN2O5 B4898819 5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4898819
M. Wt: 440.19 g/mol
InChI Key: WCKKLJHPQIRFFQ-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes an ethoxy group, an iodine atom, and a prop-2-ynoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The key steps include:

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Ethoxylation: Addition of the ethoxy group.

    Propargylation: Attachment of the prop-2-ynoxy group.

    Formation of the diazinane ring: This involves cyclization reactions to form the 1,3-diazinane-2,4,6-trione core.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and prop-2-ynoxy groups.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other groups.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides (Cl-, Br-), amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, iodine, and prop-2-ynoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 2-[3-Ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

Uniqueness

The uniqueness of 5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O5/c1-3-5-24-13-11(17)7-9(8-12(13)23-4-2)6-10-14(20)18-16(22)19-15(10)21/h1,6-8H,4-5H2,2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKLJHPQIRFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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